molecular formula C12H23NO B14393265 3,3-Dimethyl-1-(2-methylpropyl)-4-(propan-2-yl)azetidin-2-one CAS No. 88413-86-9

3,3-Dimethyl-1-(2-methylpropyl)-4-(propan-2-yl)azetidin-2-one

Cat. No.: B14393265
CAS No.: 88413-86-9
M. Wt: 197.32 g/mol
InChI Key: NADFGEUTXMBPII-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2-methylpropyl)-4-(propan-2-yl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(2-methylpropyl)-4-(propan-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(2-methylpropyl)-4-(propan-2-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidinones.

Scientific Research Applications

3,3-Dimethyl-1-(2-methylpropyl)-4-(propan-2-yl)azetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(2-methylpropyl)-4-(propan-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-butyl-4-isopropylazetidin-2-one
  • 3,3-Dimethyl-1-(2-methylpropyl)-4-(methyl)azetidin-2-one

Uniqueness

3,3-Dimethyl-1-(2-methylpropyl)-4-(propan-2-yl)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and physical properties

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88413-86-9

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3,3-dimethyl-1-(2-methylpropyl)-4-propan-2-ylazetidin-2-one

InChI

InChI=1S/C12H23NO/c1-8(2)7-13-10(9(3)4)12(5,6)11(13)14/h8-10H,7H2,1-6H3

InChI Key

NADFGEUTXMBPII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(C(C1=O)(C)C)C(C)C

Origin of Product

United States

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